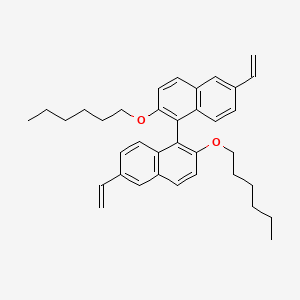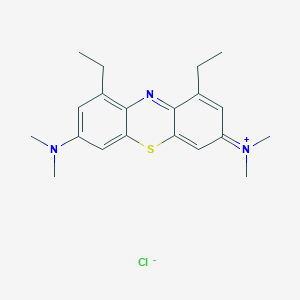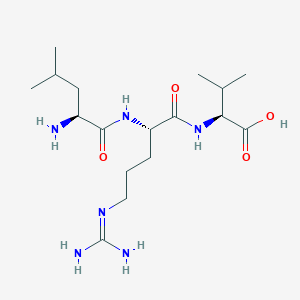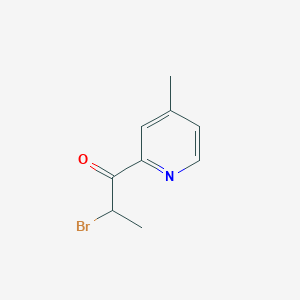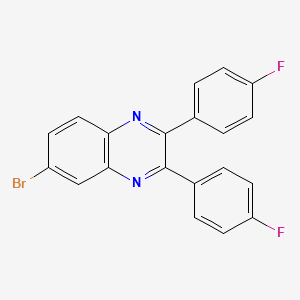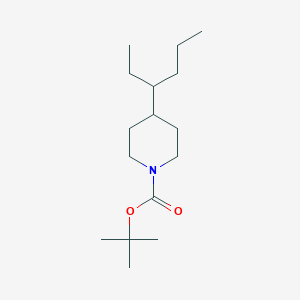![molecular formula C28H27F3N6OS B12603576 6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Oxazolo[4,5-g][3]benzazepine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxazolo ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the trifluoromethyl group and the quinolinyl moiety.
Reduction and Oxidation: Adjusting the oxidation state of intermediates to achieve the desired structure.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Scalable methods for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing triazole moiety.
Reduction: Reduction reactions can modify the quinolinyl group or other functional groups.
Substitution: Various substitution reactions can introduce or modify functional groups on the benzazepine core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for facilitating cyclization and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Typically, derivatives with modified functional groups or altered ring structures are obtained.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology
Enzyme Inhibition:
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating various diseases due to its unique structure.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Material Production:
Mechanism of Action
The mechanism of action of 6H-Oxazolo[4,5-g][3]benzazepine derivatives involves interactions with specific molecular targets. These may include:
Enzyme Binding: Inhibition or activation of enzymes through binding to active sites.
Receptor Modulation: Interaction with cellular receptors to modulate biological pathways.
Signal Transduction: Influence on intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Similar in structure but with different functional groups.
Quinoline Derivatives: Share the quinolinyl moiety but differ in other structural aspects.
Triazole Compounds: Contain the triazole ring but vary in other parts of the molecule.
Uniqueness
6H-Oxazolo[4,5-g][3]benzazepine derivatives are unique due to their combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H27F3N6OS |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
8-[3-[[4-methyl-5-(2-methylquinolin-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-2-(trifluoromethyl)-6,7,9,10-tetrahydro-[1,3]oxazolo[5,4-i][3]benzazepine |
InChI |
InChI=1S/C28H27F3N6OS/c1-17-7-9-20-21(5-3-6-22(20)32-17)25-34-35-27(36(25)2)39-16-4-13-37-14-11-18-8-10-23-24(19(18)12-15-37)33-26(38-23)28(29,30)31/h3,5-10H,4,11-16H2,1-2H3 |
InChI Key |
SUTBGEJWOOOUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)C3=NN=C(N3C)SCCCN4CCC5=C(CC4)C6=C(C=C5)OC(=N6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


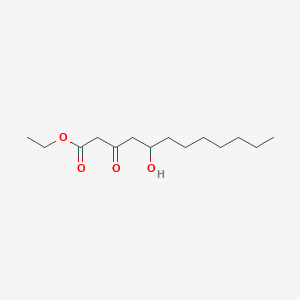
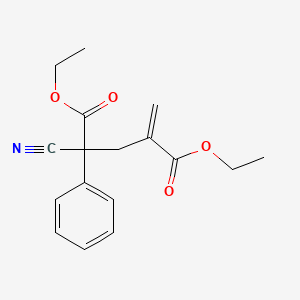

![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
